molecular formula C11H6OS2 B12647972 7H-Thieno(3,2-g)(1)benzothiopyran-7-one CAS No. 143810-44-0

7H-Thieno(3,2-g)(1)benzothiopyran-7-one

Katalognummer: B12647972
CAS-Nummer: 143810-44-0
Molekulargewicht: 218.3 g/mol
InChI-Schlüssel: KVWFIVFAOCOEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Thieno(3,2-g)(1)benzothiopyran-7-one is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thieno(3,2-g)(1)benzothiopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formyl-4H-thieno2,3-bbenzothiopyran-4-one with different heterocyclic amines to form Schiff’s bases, which are then cyclized to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Thieno(3,2-g)(1)benzothiopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 7H-Thieno(3,2-g)(1)benzothiopyran-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structure imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .

Eigenschaften

CAS-Nummer

143810-44-0

Molekularformel

C11H6OS2

Molekulargewicht

218.3 g/mol

IUPAC-Name

thieno[3,2-g]thiochromen-7-one

InChI

InChI=1S/C11H6OS2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H

InChI-Schlüssel

KVWFIVFAOCOEGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)SC2=CC3=C(C=CS3)C=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.